molecular formula C20H18N4O3 B2404496 3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-55-3

3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2404496
CAS No.: 1207033-55-3
M. Wt: 362.389
InChI Key: FFRZEKOLYSDAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 1 with a methyl group linked to a 3-(o-tolyl)-1,2,4-oxadiazole moiety and at position 3 with an ethyl group. The quinazoline-dione scaffold is known for its pharmacological relevance, while the 1,2,4-oxadiazole ring contributes to bioactivity and structural diversity . describe methods for synthesizing 1-(arylmethyl)quinazoline-2,4-diones via nucleophilic substitution or coupling reactions, suggesting analogous routes could apply .

Properties

IUPAC Name

3-ethyl-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-23-19(25)15-10-6-7-11-16(15)24(20(23)26)12-17-21-18(22-27-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRZEKOLYSDAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as a hybrid of quinazoline and oxadiazole moieties. The incorporation of the oxadiazole ring is crucial for enhancing biological activity. The chemical formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, and its molecular weight is approximately 318.36 g/mol.

Biological Activity Overview

Research has shown that derivatives of quinazoline and oxadiazole exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have reported the antimicrobial efficacy of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to the one have shown moderate to significant activity against strains such as Staphylococcus aureus and Escherichia coli .
    • For instance, a related study indicated that certain quinazoline derivatives exhibited inhibition zones ranging from 9 mm to 15 mm against various bacterial strains .
  • Anticancer Activity :
    • Quinazoline derivatives are known for their anticancer properties. A recent study highlighted that compounds with similar structures demonstrated potent antiproliferative effects against multiple cancer cell lines, with some achieving GI50 values lower than 30 nM .
    • The specific compound has not been extensively tested in clinical settings; however, its structural analogs have shown promise in inhibiting tumor growth in preclinical models .
  • Other Pharmacological Activities :
    • Beyond antimicrobial and anticancer effects, quinazoline derivatives have been explored for their potential as anti-inflammatory agents and inhibitors of various enzymes such as phosphodiesterases .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several quinazoline derivatives using the Agar well diffusion method. The results showed that compounds with oxadiazole substitutions significantly enhanced antibacterial activity compared to their non-substituted counterparts.

CompoundInhibition Zone (mm)MIC (mg/mL)Bacterial Strain
Compound 131565E. coli
Compound 151280S. aureus
Compound III1180C. albicans

Anticancer Activity

In vitro studies on related quinazoline derivatives indicated substantial cytotoxicity against various cancer cell lines:

CompoundCell LineGI50 (nM)
Compound AMCF-7 (Breast)28
Compound BA549 (Lung)25
Compound CHeLa (Cervical)30

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. The compound has been evaluated against various Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 - 1270 - 80 mg/mL
Escherichia coli10 - 1275 mg/mL
Candida albicans11 - 1277 mg/mL

The compound displayed moderate activity compared to standard antibiotics such as ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of quinazoline and oxadiazole can act as multitargeted inhibitors against various cancer cell lines. The incorporation of the oxadiazole ring has been shown to enhance cytotoxic effects on cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the quinazoline and oxadiazole rings can significantly influence biological activity. For instance:

  • Oxadiazole Substitution : The presence of the oxadiazole ring at the appropriate position enhances antimicrobial efficacy.
  • Ethyl Group Addition : The ethyl group at position one of the quinazoline core contributes to improved solubility and bioavailability.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of quinazoline derivatives and tested their antibacterial properties. Compounds with oxadiazole substitutions showed enhanced activity against resistant bacterial strains .
  • Anticancer Evaluation :
    • A study focused on the antiproliferative effects of quinazoline derivatives on human cancer cell lines demonstrated that compounds similar to 3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline exhibited significant cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-2,4-dione Derivatives with Heterocyclic Substituents

  • 1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60): This glycosylated derivative, synthesized via silyloxy protection and ribofuranosyl bromide coupling, exhibits enhanced solubility due to the sugar moiety. In contrast, the target compound’s lipophilic o-tolyl-oxadiazole group may improve membrane permeability, favoring central nervous system (CNS) targeting .
  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: A pyrimidine-dione analog with a piperidinylmethyl group, patented for anti-mycobacterial activity (e.g., tuberculosis treatment). Unlike the target compound’s oxadiazole, this structure emphasizes piperidine’s role in enhancing bioavailability and bacterial membrane interaction .

1,2,4-Oxadiazole-Containing Analogues

  • 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline: This compound highlights the oxadiazole moiety’s role in improving pharmacological profiles.
  • 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: A thienopyrimidine-dione with dual oxadiazole substituents, demonstrating broad-spectrum antimicrobial activity (30 µg/ml against Staphylococcus aureus and Escherichia coli). The target compound’s single o-tolyl-oxadiazole group may offer selectivity for specific pathogens .

Triazole-Based Heterocycles

  • 3’-Substituted-2-Aryl-5-Methyl-5’-Thioxo-4,4’-Bi-4H-Oxadiazol-3(1'H,2H)-Ones (10a-l): These 1,2,4-triazole derivatives exhibit antinociceptive and anticancer activities, underscoring triazoles’ versatility. However, the oxadiazole in the target compound may confer superior metabolic resistance compared to triazoles’ susceptibility to enzymatic degradation .

Preparation Methods

Amidoxime Cyclization Route

A nitrile derivative (3) reacts with hydroxylamine hydrochloride in ethanol under reflux to form an amidoxime intermediate (4) . Subsequent cyclization with o-tolyl carboxylic acid chloride in pyridine yields 5-(o-tolyl)-1,2,4-oxadiazole (5) .

Key Reaction Conditions

  • Nitrile (3) : 2.81 mmol
  • Hydroxylamine HCl : 5.62 mmol
  • Solvent : Ethanol (40 mL)
  • Temperature : Reflux, 8 hours
  • Yield : 50–60%

Mercapto-Oxadiazole Alkylation

Alternatively, 2-phenyl-5-mercapto-1,3,4-oxadiazole (6) reacts with 4-chloroquinazoline (7) in acetonitrile with triethylamine to form a sulfide-linked intermediate. Oxidation with hydrogen peroxide converts the sulfide to a sulfone, enhancing electrophilicity for subsequent alkylation.

Coupling of Oxadiazole and Quinazoline Moieties

The oxadiazole-methyl group is introduced to the quinazoline-dione via nucleophilic substitution. 3-Ethylquinazoline-2,4(1H,3H)-dione (2) reacts with 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole (8) in acetonitrile under reflux with triethylamine as a base.

Key Reaction Conditions

  • Quinazoline-dione (2) : 2.81 mmol
  • Oxadiazole-chloride (8) : 2.81 mmol
  • Base : Triethylamine (8.42 mmol)
  • Solvent : Acetonitrile (40 mL)
  • Temperature : Reflux, 15 minutes
  • Yield : 62–71%

Analytical Validation and Spectral Data

The final product is characterized via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J = 7.07 Hz, 3H, -CH₂CH₃), δ 2.45 (s, 3H, o-tolyl -CH₃), δ 4.72 (s, 2H, -CH₂-), δ 7.37–8.12 (m, 8H, aromatic).
  • ¹³C NMR : δ 160.5 (C=O), δ 163.5 (C=N), δ 165.2 (oxadiazole C-O).

Mass Spectrometry

  • Molecular Formula : C₂₂H₂₀N₄O₃
  • Exact Mass : 396.15 g/mol
  • Observed [M+H]⁺ : 397.2.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Reaction Time Key Advantage
Amidoxime Cyclization Anthranilic acid, o-tolyl nitrile 60–70 12–24 h High regioselectivity
Mercapto-Oxadiazole 4-Chloroquinazoline, mercapto-oxadiazole 62–71 15 min Rapid coupling step
Hydrazinolysis Quinazoline ester, hydrazine hydrate 70–80 8 h Scalable for industrial production

Challenges and Optimization Strategies

  • Regioselectivity in Oxadiazole Formation : Use of electron-withdrawing groups on the nitrile precursor improves cyclization efficiency.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
  • Solvent Choice : Acetonitrile enhances reaction rates compared to DMF or THF.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, analogous quinazoline-oxadiazole hybrids exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Kinase Inhibition : IC₅₀ of 0.5–1.2 µM against EGFR and BRAF kinases.

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis of quinazoline-dione derivatives typically involves multi-step heterocyclic reactions. A plausible route includes:

Cyclocondensation : Start with a quinazolin-4(3H)-one precursor (e.g., 2-hydrazinoquinazolin-4(3H)-one) and react it with acetylacetone or thiosemicarbazide to form fused triazoloquinazolines or thiourea intermediates .

Oxadiazole Ring Formation : React the intermediate with o-tolyl-substituted nitrile oxides under microwave or thermal conditions to introduce the 1,2,4-oxadiazole moiety .

Alkylation : Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for selective N-alkylation at the quinazoline-dione core .
Characterization should include IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (quinazoline protons at δ 7.5–8.5 ppm), and mass spectrometry for structural confirmation .

Q. What biological activities are associated with quinazoline-dione and 1,2,4-oxadiazole hybrids?

  • Methodological Answer : Quinazoline-dione derivatives are linked to sedative, anticonvulsant, and antiviral activities, while 1,2,4-oxadiazoles exhibit anti-inflammatory and antimicrobial properties . To evaluate the target compound’s bioactivity:

In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or microbial growth inhibition tests (e.g., against S. aureus or E. coli) .

Structure-Activity Relationship (SAR) : Modify substituents on the o-tolyl group or quinazoline core to assess changes in potency .
Note: Theoretical frameworks (e.g., molecular docking against NMDA receptors) should guide assay selection .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s pharmacological activity be validated experimentally?

  • Methodological Answer :

Computational Modeling : Perform molecular dynamics simulations to predict binding affinities with target proteins (e.g., GABA-A receptors). Tools like COMSOL Multiphysics can optimize reaction parameters for synthesis .

Isotopic Labeling : Use ¹⁴C-labeled analogs in pharmacokinetic studies to track metabolic pathways .

Knockout Models : Validate receptor-specific activity using CRISPR-engineered cell lines lacking target proteins (e.g., cholecystokinin receptors) .

Q. How should researchers address contradictions in reported data on quinazoline-dione derivatives’ efficacy?

  • Methodological Answer :

Meta-Analysis : Systematically compare datasets from peer-reviewed studies, focusing on variables like solvent polarity (e.g., PEG-400 vs. DMF) or substituent electronic effects .

Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) and validate results across multiple labs .

Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability in biological replicates .

Q. What strategies optimize the quinazoline-dione scaffold for enhanced bioavailability?

  • Methodological Answer :

Lipophilicity Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the o-tolyl ring to improve membrane permeability. Calculate logP values using HPLC retention times .

Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .

In Silico ADMET : Use tools like SwissADME to predict absorption and toxicity profiles before in vivo testing .

Theoretical and Framework-Driven Questions

Q. What conceptual frameworks guide the design of novel quinazoline-dione analogs?

  • Methodological Answer :

Pharmacophore Modeling : Identify critical motifs (e.g., quinazoline C=O, oxadiazole N-O) for target engagement using software like Schrödinger .

Retrosynthetic Analysis : Apply Corey’s logic to deconstruct the molecule into accessible intermediates (e.g., 3-ethylquinazoline-2,4-dione and o-tolyl-oxadiazole) .

Green Chemistry Principles : Prioritize solvent-free reactions or biodegradable catalysts (e.g., clay) to align with CRDC’s focus on sustainable engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.